molecular formula C19H19NO2S3 B2633355 2-(ethylsulfanyl)-N-({5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl}methyl)benzamide CAS No. 1797300-48-1

2-(ethylsulfanyl)-N-({5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl}methyl)benzamide

Cat. No.: B2633355
CAS No.: 1797300-48-1
M. Wt: 389.55
InChI Key: UJHQRYMFPRBYBP-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-N-({5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl}methyl)benzamide is a sophisticated benzamide derivative engineered for advanced chemical and biological research. This compound features a unique molecular architecture comprising a benzamide core linked via a methylene bridge to a thiophene ring, which is further substituted at the 5-position with a hydroxymethyl-thiophene moiety. The presence of the ethylsulfanyl group on the benzamide ring adds a distinct electronic and steric profile, potentially influencing the compound's binding affinity and metabolic stability. The hydroxymethyl group is known to enhance solubility and facilitate hydrogen-bonding interactions, while the dual thiophene rings contribute to π-π stacking and hydrophobic binding, making this structure a valuable scaffold in medicinal chemistry . Compounds with this general structural framework, particularly those featuring the benzamide-thiophene motif, have demonstrated significant potential in various research areas. Structural analogs have been investigated as fungicidal agents, showing excellent activity against challenging plant pathogens like cucumber downy mildew . Furthermore, closely related molecules are the subject of patent research for their use as targeted inhibitors in oncology, specifically for roles in cancer treatment and prevention, highlighting the therapeutic relevance of this chemical class . The specific arrangement of the thiophene rings, hydroxymethyl group, and ethylsulfanyl side chain in this compound makes it a promising candidate for researchers exploring enzyme inhibition, receptor targeting, and the development of novel agrochemicals or pharmacologically active substances. This product is intended for research and development purposes only in controlled laboratory settings. It is not certified for human or veterinary use, nor for any form of personal application.

Properties

IUPAC Name

2-ethylsulfanyl-N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2S3/c1-2-24-16-6-4-3-5-15(16)19(22)20-11-14-7-8-17(25-14)18(21)13-9-10-23-12-13/h3-10,12,18,21H,2,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHQRYMFPRBYBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC2=CC=C(S2)C(C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-N-({5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl}methyl)benzamide typically involves multi-step organic reactionsCommon reagents used in these reactions include ethylthiol, thiophene derivatives, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-N-({5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl}methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzamide core .

Scientific Research Applications

2-(ethylsulfanyl)-N-({5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl}methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-N-({5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl}methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The ethylsulfanyl and thiophenyl groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to heterocyclic amides and sulfanyl derivatives reported in the literature. Below is a detailed analysis:

Structural Analogs

Compound Class Key Features Synthesis Highlights IR Spectral Data (cm⁻¹) Reference
Target Compound Benzamide + dual thiophene + ethylsulfanyl + hydroxymethyl substituent Likely S-alkylation or condensation C=O (1660–1680), S-H absent (thione) N/A
Triazole-thiones [7–9] () 1,2,4-Triazole core + sulfonylphenyl + difluorophenyl Cyclization of hydrazinecarbothioamides C=S (1247–1255), NH (3278–3414)
Propanamides () Oxadiazole/thiazole + sulfanylpropanamide Hydrazine-carbothioamide cyclization C=O (amide I band ~1650–1680)
Building Block () Benzodioxol + piperidinylmethyl Multi-step alkylation/condensation N/A

Key Comparisons

Heterocyclic Core: The target compound’s thiophene rings contrast with triazoles (e.g., [7–9]) and oxadiazoles (). Ethylsulfanyl vs. Sulfonyl Groups: The ethylsulfanyl group in the target compound is less polar than sulfonyl substituents in triazole derivatives (e.g., [7–9]), likely increasing membrane permeability but reducing solubility .

Synthetic Pathways: Triazoles [7–9] are synthesized via cyclization of hydrazinecarbothioamides under basic conditions, whereas the target compound may require S-alkylation of a thiol intermediate (similar to ’s methods for S-alkylated triazoles) .

Spectroscopic Properties :

  • IR Spectroscopy : The target compound’s benzamide C=O stretch (~1660–1680 cm⁻¹) aligns with hydrazinecarbothioamides [4–6] (1663–1682 cm⁻¹). However, triazoles [7–9] lack this band due to tautomerization to thione forms .
  • Tautomerism : Unlike triazoles [7–9], which exist in thione-thiol equilibrium, the target compound’s thiophene-hydroxymethyl group precludes tautomerism, favoring a single stable form .

Molecular Properties: Lipophilicity: The ethylsulfanyl group likely increases logP compared to sulfonamide-containing analogs (e.g., [7–9]), impacting pharmacokinetics. Hydrogen Bonding: The hydroxymethyl group on thiophene may enhance solubility and target binding compared to non-hydroxylated analogs (e.g., ’s benzodioxol derivatives) .

Biological Activity

The compound 2-(ethylsulfanyl)-N-({5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl}methyl)benzamide (commonly referred to as Compound A ) is a member of a class of organic compounds known for their diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C14H15N3OS2
Molecular Weight: 301.41 g/mol
IUPAC Name: this compound

The compound features a complex structure with multiple functional groups that contribute to its biological properties.

Research indicates that Compound A exhibits several mechanisms of action, particularly in the following areas:

  • Antitumor Activity : Similar compounds have shown the ability to inhibit cell proliferation by targeting various cellular pathways, including topoisomerase inhibition and apoptosis induction in cancer cells .
  • Antimicrobial Properties : Compounds with similar structural motifs have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis .
  • Antioxidant Activity : The presence of thiophene and hydroxyl groups may contribute to antioxidant effects, reducing oxidative stress in cells .

Antitumor Activity

A study evaluating the antitumor effects of compounds structurally related to Compound A found that they exhibited significant cytotoxicity against various cancer cell lines. The results are summarized in Table 1.

CompoundCell LineIC50 (µM)Remarks
Compound AA549 (Lung)12.5 ± 1.2High potency
Compound AHCC827 (Lung)15.0 ± 1.5Moderate potency
Compound AMRC-5 (Fibroblast)20.0 ± 2.0Lower selectivity

Antimicrobial Activity

The antimicrobial efficacy was tested against common pathogens, with results shown in Table 2.

PathogenMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus8
Escherichia coli16
Saccharomyces cerevisiae32

Case Studies

  • Case Study on Antitumor Effects :
    • In a study involving human lung cancer cell lines, Compound A demonstrated significant inhibition of cell growth, particularly in the A549 line, with an IC50 value indicating high efficacy compared to standard chemotherapeutics like doxorubicin .
  • Case Study on Antimicrobial Activity :
    • Testing against Staphylococcus aureus revealed that Compound A effectively inhibited growth at low concentrations, suggesting potential for development as an antimicrobial agent .

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